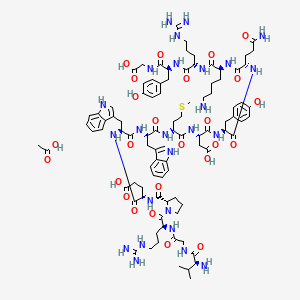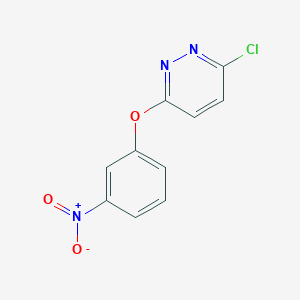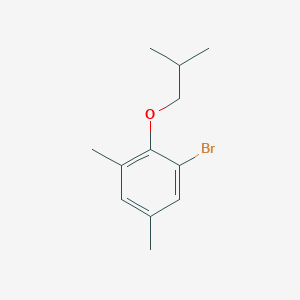
1-Bromo-2-isobutoxy-3,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-isobutoxy-3,5-dimethylbenzene is an organic compound with the molecular formula C12H17BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and an isobutoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-isobutoxy-3,5-dimethylbenzene typically involves the bromination of 2-isobutoxy-3,5-dimethylbenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-isobutoxy-3,5-dimethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
Substitution Reactions: Products include 2-isobutoxy-3,5-dimethylphenol, 2-isobutoxy-3,5-dimethylphenyl ethers, and 2-isobutoxy-3,5-dimethylaniline.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include 2-isobutoxy-3,5-dimethylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-2-isobutoxy-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its derivatives may lead to the discovery of new drugs or treatments for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-isobutoxy-3,5-dimethylbenzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparación Con Compuestos Similares
1-Bromo-2-isobutoxy-3,5-dimethylbenzene can be compared with other similar compounds such as:
1-Bromo-3,5-dimethylbenzene: Lacks the isobutoxy group, leading to different reactivity and applications.
2-Bromo-1,3-dimethylbenzene: Has a different substitution pattern, affecting its chemical behavior.
1-Bromo-2-isobutoxybenzene: Lacks the additional methyl groups, resulting in different physical and chemical properties.
Propiedades
Fórmula molecular |
C12H17BrO |
|---|---|
Peso molecular |
257.17 g/mol |
Nombre IUPAC |
1-bromo-3,5-dimethyl-2-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H17BrO/c1-8(2)7-14-12-10(4)5-9(3)6-11(12)13/h5-6,8H,7H2,1-4H3 |
Clave InChI |
QGTZOWFHOYDOJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)OCC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


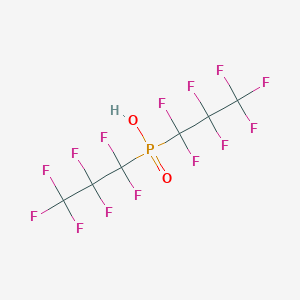


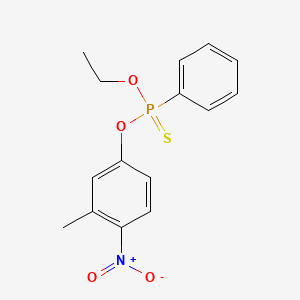
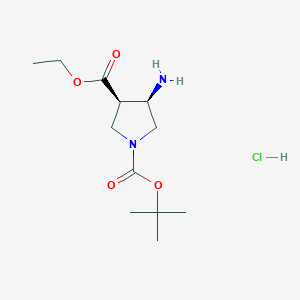
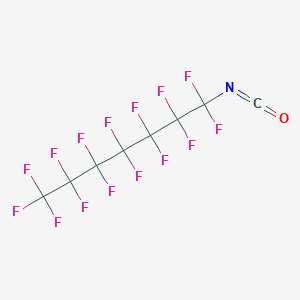
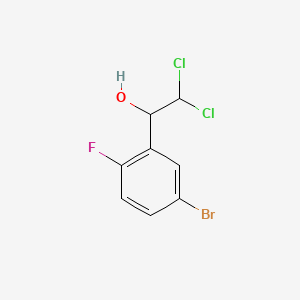
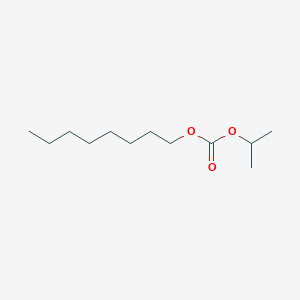
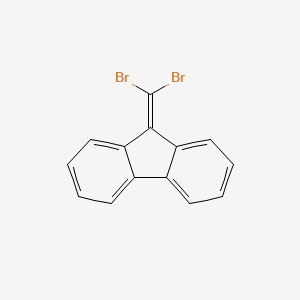
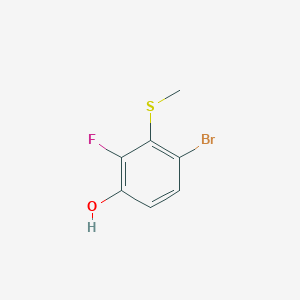
![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
